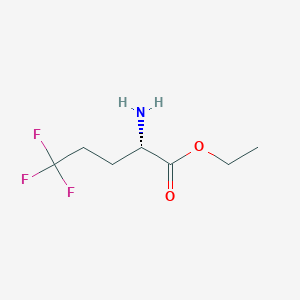

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate

Description

Ester Reactivity

The ethyl ester group confers stability under neutral conditions but renders the compound susceptible to nucleophilic acyl substitution . Key reactions include:

Carboxylic Acid Reactivity

The deprotonated carboxylate group in the acid derivative participates in:

- Salt formation : Reacts with bases to generate stable salts for pharmaceutical formulations.

- Condensation reactions : Forms anhydrides or esters when exposed to alcohols or acid chlorides.

The amino group in both compounds enables Schiff base formation with carbonyl compounds, a reaction exploited in enzymology and metalloprotein studies.

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-5,5,5-trifluoropentanoate |

InChI |

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1 |

InChI Key |

MZXWLIZWWJYYOP-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(F)(F)F)N |

Canonical SMILES |

CCOC(=O)C(CCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

The racemic precursor is prepared by hydrolysis of an acetylated amino acid derivative under acidic conditions:

- Procedure: Acetylated amino acid (Ac-AA) is treated with 6 N hydrochloric acid at 100 °C for 4 hours.

- Workup: The reaction mixture is cooled, concentrated, dried under vacuum at 50 °C, ground to a fine powder, washed with acetonitrile, filtered, and dried again.

- Yield: Approximately 88.8% of the racemic amino acid hydrochloride salt is obtained.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of Ac-AA | 6 N HCl, 100 °C, 4 h | 88.8 | Crude product purified by washing with acetonitrile |

| Drying and powdering | Vacuum, 50 °C, 3 h | - | Ensures dryness and purity |

Dynamic Kinetic Resolution of Racemic Mixture

- Reagents: Racemic amino acid hydrochloride, chiral ligand (S)-configured, nickel(II) chloride, potassium carbonate.

- Solvent: Degassed methanol.

- Conditions: Stirring at 50 °C for 2.5 hours, followed by gradual cooling to 0 °C.

- Outcome: Formation of diastereomeric Ni(II) complexes with high diastereoselectivity.

- Isolation: Precipitation by quenching in acetic acid/water mixture at 0 °C, filtration, washing, and drying.

Disassembly of Ni(II) Complex and Isolation of (S)-Amino Acid

- Procedure: The Ni(II) complex is treated with 3 N HCl in 1,2-dimethoxyethane at 50 °C for 3 hours.

- Ligand Recovery: The chiral ligand is recovered by filtration and solvent removal.

- Amino Acid Isolation: The filtrate is concentrated, treated with EDTA disodium salt and acetonitrile, basified with sodium carbonate, and reacted with Fmoc-OSu to form the Fmoc-derivative.

- Purification: The Fmoc-derivative is recrystallized from ethyl acetate/heptane.

- Yield and Purity: Yields of 93.3% with enantiomeric excess (ee) of 98.2% have been reported.

Asymmetric Alkylation Method

An alternative approach involves the asymmetric alkylation of Ni(II) complexes of glycine or alanine:

- Reagents: Ni(II) complex of glycine (S)-configured, 1,1,1-trifluoro-3-iodopropane or 1,1,1-trifluoro-4-iodobutane, sodium hydroxide.

- Solvent: Deoxygenated N,N-dimethylformamide (DMF).

- Conditions: Stirring at room temperature under nitrogen for 0.5 to 2 hours.

- Workup: Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying, and purification by column chromatography.

- Outcome: High yield (up to 98.4%) and high diastereomeric excess (up to 84%) of the alkylated Ni(II) complex.

- Limitations: This method is more suitable for small-scale synthesis (~1 g scale) due to operational complexity and purification requirements.

Comparative Summary of Preparation Methods

| Feature | Dynamic Kinetic Resolution (DKR) | Asymmetric Alkylation |

|---|---|---|

| Scale | Up to ~20 g scale | Typically ~1 g scale |

| Enantiomeric Purity (ee) | >98% | Up to 84% diastereomeric excess |

| Yield | High (e.g., 93.3% for Fmoc derivative) | High (up to 98.4% for Ni(II) complex) |

| Operational Complexity | Moderate; no chromatographic purification needed | Higher; requires chromatographic purification |

| Ligand Recovery | Yes, efficient recovery and reuse | Not typically reported |

| Practicality for Scale-up | High | Limited |

Detailed Reaction Scheme and Conditions (DKR)

| Step | Reagents/Conditions | Time/Temp | Notes |

|---|---|---|---|

| Racemic amino acid preparation | Ac-AA + 6 N HCl | 4 h, 100 °C | Hydrolysis to racemic AA HCl salt |

| DKR complex formation | Racemic AA HCl + (S)-ligand + NiCl2 + K2CO3 + MeOH | 2.5 h, 50 °C | Formation of Ni(II) complex |

| Cooling and precipitation | Cooling to 0 °C, quench with acetic acid/water | 30 min, 0 °C | Precipitation of complex |

| Complex disassembly | 3 N HCl + 1,2-dimethoxyethane | 3 h, 50 °C | Release of amino acid and ligand recovery |

| Amino acid derivatization | EDTA, Na2CO3, Fmoc-OSu | Room temp, 4 h | Formation of Fmoc derivative |

| Purification | Recrystallization from ethyl acetate/heptane | - | High purity product |

Research Findings and Practical Notes

- The DKR method allows for large-scale synthesis (~20 g) without the need for chromatographic purification, making it cost-effective and operationally convenient.

- The chiral ligand used in the DKR is efficiently recycled, enhancing sustainability.

- The alkylation method, while effective on a small scale, involves more complex purification and is less practical for scale-up.

- The trifluoromethyl group in the target compound enhances biological activity and membrane permeability, making the compound valuable for pharmaceutical research.

- The Fmoc-derivative of the amino acid is often prepared for ease of handling and further synthetic applications.

Summary Table of Key Experimental Data (from DKR method)

| Parameter | Value/Condition |

|---|---|

| Starting material (Ac-AA) | 50.4 g (236 mmol) |

| Hydrolysis conditions | 6 N HCl, 100 °C, 4 h |

| Yield of racemic AA HCl salt | 88.8% |

| DKR reaction scale | 16.6 g (80.1 mmol) racemic AA HCl |

| Ligand amount | 30.0 g (57.2 mmol) |

| NiCl2 amount | 10.4 g (80.1 mmol) |

| Base (K2CO3) amount | 55.4 g (401 mmol) |

| Reaction temperature | 50 °C |

| Reaction time | 2.5 h |

| Fmoc-derivative yield | 93.3% |

| Enantiomeric excess (ee) | 98.2% |

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Chemistry

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Medicinal Chemistry

The compound is being investigated for its potential in drug development. Its fluorinated nature makes it a candidate for creating pharmaceuticals with improved metabolic stability and bioavailability. Specifically, it has been explored for:

- Inhibiting enzymes involved in metabolic pathways.

- Modulating receptor activity , potentially influencing physiological responses.

Biochemical Probes

In biological research, this compound is examined as a biochemical probe to study enzyme interactions and signaling pathways. The presence of the trifluoromethyl group enhances binding affinity to specific targets, making it useful for elucidating mechanisms of action in biological systems.

Case Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes related to metabolic disorders. The findings indicated that this compound could effectively inhibit certain cysteine proteases, which are implicated in various diseases such as cancer and inflammatory conditions. This inhibition was attributed to enhanced binding due to the fluorinated moiety.

Case Study 2: Drug Development

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Amino Acid Derivatives

Key Observations :

- Position of Amino Group: The C2-amino configuration in this compound mimics natural α-amino acids, enabling seamless integration into peptides . In contrast, C4-amino analogues (e.g., 4-Amino-5,5,5-trifluoropentanoic acid) lack this compatibility .

- Ester vs. Acid : Ethyl esters exhibit superior cell membrane penetration compared to free acids due to increased lipophilicity .

- Trifluoromethyl Impact : The -CF₃ group enhances resistance to enzymatic degradation, a shared feature across all listed compounds .

Key Observations :

- DKR Superiority: this compound benefits from DKR’s high enantioselectivity and yield, unlike racemic routes requiring additional resolution steps .

- Byproduct Management : Traditional alkylation methods (e.g., for heterocyclic esters) risk oxidative byproducts (e.g., (S)-99-type compounds), which DKR avoids .

Table 3: Physicochemical and Bioactivity Data

Key Observations :

- LogP and Bioavailability: this compound balances lipophilicity (LogP = 1.8) and solubility, outperforming both the free acid (LogP = 0.3) and methyl ester (LogP = 2.1) in bioavailability .

- Enzyme Inhibition: The C2-amino configuration enables stronger binding to protease active sites compared to C4-amino analogues .

Biological Activity

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative with potential applications in biochemistry and pharmacology. This compound is notable for its structural similarity to isoleucine, which allows it to function as a surrogate in protein synthesis. Its unique trifluoromethyl group imparts distinct biological activities that are of interest in various research fields.

Synthesis of this compound

The synthesis of this compound can be achieved through dynamic kinetic resolution (DKR), which has been reported to facilitate the production of this compound on a scale of approximately 20 grams. This method is advantageous due to its operational convenience and high yield without the need for extensive purification processes .

Table 1: Synthesis Methods Comparison

| Method | Scale | Yield | Purification Required |

|---|---|---|---|

| Dynamic Kinetic Resolution | ~20 g | High | No |

| Alkylation | ~1 g | Moderate | Yes |

Protein Incorporation Studies

Research has demonstrated that this compound can be incorporated into proteins in place of isoleucine. In a study involving Escherichia coli, it was shown that the incorporation of this fluorinated amino acid into murine interleukin-2 resulted in a variant with biological activity comparable to that of the wild-type cytokine. Specifically, the effective concentration (EC50) for the fluorinated variant was found to be 3.87 ng/ml, which is slightly higher than the 2.70 ng/ml observed for the wild-type .

Toxicity and Growth Inhibition

The presence of this compound in bacterial cultures has been associated with dose-dependent toxicity. At concentrations above 4 mM, significant inhibition of E. coli growth was observed. This toxicity is likely attributed to the incorporation of the fluorinated amino acid into cellular proteins, disrupting normal cellular functions .

Enzyme Interaction Studies

Studies on (S)-amine transaminases have indicated that this compound can serve as a substrate for certain enzymes within this family. The enzyme's specificity and activity can be influenced by the structural properties imparted by the trifluoromethyl group .

Case Studies on Biological Applications

- Cytokine Activity : The incorporation of this compound into interleukin-2 demonstrates its potential use in developing biologically active compounds with modified properties.

- Transaminase Engineering : Research aimed at enhancing the substrate scope of (S)-amine transaminases has utilized this compound to explore new enzymatic pathways and improve biocatalytic processes .

Q & A

Q. What synthetic methodologies are most effective for producing enantiomerically pure Ethyl (S)-2-amino-5,5,5-trifluoropentanoate?

The compound can be synthesized via two primary routes:

- Alkylation of glycine equivalents : Using (S)-1,1,1-trifluoro-3-iodopropane as the alkylation reagent with a chiral Ni(II)-Schiff base glycine complex (e.g., (S)-18). This method is scalable (~1 g) but may produce byproducts like diastereomers (e.g., (S)(2R)-97) or bis-alkylated complexes (e.g., (S)-98) due to oxidative side reactions .

- Dynamic Kinetic Resolution (DKR) : Starting with racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride and using trichloro-substituted ligands (e.g., (S)-16) in alcohol solvents. DKR avoids oxidative byproducts and is preferable for larger-scale synthesis (~20 g) .

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric purity is typically confirmed using:

- Chiral HPLC : Separation on chiral stationary phases (e.g., Chiralpak IA or IB columns).

- X-ray crystallography : To resolve absolute configurations, especially when stereochemical ambiguities arise .

- Optical rotation analysis : Compare experimental [α]D values with literature data (e.g., +15.1° in EtOH for related trifluoro-hydroxybutanoic acids) .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during alkylation of glycine precursors?

Key approaches include:

- Optimized base selection : Avoid homogeneous bases like NaOMe, which decompose alkylation reagents (e.g., CF₃−CH=CH₂ formation). Ground NaOH powder reduces side reactions .

- Ligand tuning : Trichloro-substituted ligands improve stereochemical control in Ni(II)-Schiff base complexes, minimizing undesired diastereomers .

- Temperature modulation : Lower reaction temperatures slow down competing pathways, enhancing selectivity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide synthesis or bioconjugation?

The CF₃ group:

- Enhances metabolic stability : By resisting enzymatic degradation, making the compound useful in peptide-based drug design.

- Alters hydrophobicity : Improves membrane permeability, as seen in trifluoroleucine analogues used in membrane-binding studies of melittin .

- Complicates purification : Requires reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to resolve polar byproducts .

Q. What analytical techniques resolve contradictions in reported stereochemical outcomes of DKR?

Discrepancies arise from ligand or solvent effects. To address this:

- Cross-validate with multiple methods : Combine NMR (e.g., ¹⁹F NMR for CF₃ group environments), HPLC, and computational modeling (DFT for transition-state analysis).

- Crystallographic databases : Use tools like the Cambridge Structural Database (CSD) to compare bond angles/geometry with known trifluoromethyl-amino acid derivatives .

Methodological Considerations

Q. How should researchers handle hygroscopic or acid-sensitive intermediates during synthesis?

- Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., alkylation of Ni(II) complexes).

- Protective group strategies : Employ Fmoc or Boc groups for amino protection during ester hydrolysis to prevent racemization .

- Acid scavengers : Add molecular sieves or triethylamine during HCl-mediated hydrolysis of N-acetyl precursors .

Q. What are the limitations of current synthetic routes for industrial-scale production?

- Alkylation : Limited by reagent stability (e.g., iodopropane decomposition) and low yields (~50–60%) due to byproducts.

- DKR : Requires expensive chiral ligands and prolonged reaction times (~48–72 hours) .

- Sustainability : Fluorinated reagents generate waste; green chemistry alternatives (e.g., catalytic fluorination) are under exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.